Cyclohexylmethyl-thiourea

概要

説明

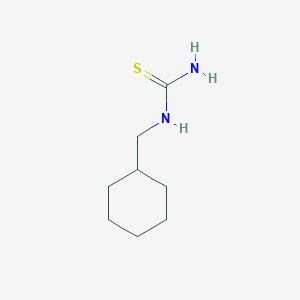

Cyclohexylmethyl-thiourea is an organosulfur compound belonging to the thiourea family Thioureas are characterized by the presence of a sulfur atom replacing the oxygen atom in the urea structure

準備方法

Synthetic Routes and Reaction Conditions: Cyclohexylmethyl-thiourea can be synthesized through the reaction of cyclohexylmethylamine with isothiocyanates. The general reaction involves the nucleophilic addition of the amine to the isothiocyanate, forming the thiourea derivative. The reaction is typically carried out in an organic solvent such as dichloromethane or ethanol, under mild conditions.

Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process would include the precise control of temperature, pressure, and reactant concentrations to optimize the reaction efficiency and minimize by-products.

化学反応の分析

Enantioselective Photocycloaddition

Chiral cyclohexylmethyl-thioureas act as templates in intramolecular [2+2] photocycloadditions, enabling enantioselectivity up to 72% ee (Table 1) :

| Thiourea Derivative | Yield (%) | ee (%) |

|---|---|---|

| 5k | 76 | 56 |

| 5g | 87 | 18 |

| 5l | 41 | <1 |

Key findings:

-

Solvent dependence : Benzene-d6 enhances nonsymmetric binding via NMR-observed carbonyl shifts .

-

Substrate sensitivity : Ethyl carboxylate substrates show minimal ee variation (72% ee), while Boc-protected analogs retain stereoselectivity .

Cyclization with Bromoacyl Bromides

Functionalized thioureas undergo temperature-dependent cyclization to iminothiozolidinones (Scheme 1) :

text- **Low temperature (-78°C)**: THF solvent hydrogen-bonds to thiourea hydroxyl groups, favoring aromatic nitrogen cyclization. - **High temperature (RT)**: Both aliphatic and aromatic nitrogens participate, altering product ratios.

Example :

-

2b (cyclohexylmethyl analog) achieves 85% yield in THF at RT but shows reduced selectivity in CH₂Cl₂ .

Organocatalytic Asymmetric Reactions

Bifunctional thioureas catalyze Betti and alkylation reactions:

-

Betti reaction : Chiral thiourea 1 delivers (S)-product with 98% ee at 0°C in toluene .

-

Isatin alkylation : Regioselective C-5 alkylation achieves 87% ee under optimized conditions (Table 2) :

| Catalyst | Solvent | Temp (°C) | Yield (%) | ee (%) |

|---|---|---|---|---|

| 1 | Toluene | 0 | 68 | 87 |

| 6 | DCM | RT | 45 | 12 |

Coordination Chemistry

Cyclohexylmethyl-thioureas form stable complexes with transition metals:

-

Cu(II) complexes : Exhibit enhanced cytotoxicity (IC₅₀: 3–14 µM) against MCF7 breast cancer cells .

-

Gold complexes : Improved activity in resistant leukemia cell lines (IC₅₀: 1.50 µM) .

Decyclization Reactions

Iminothiozolidinones derived from thioureas undergo termolecular decyclization in the presence of HBr/Et₃N, yielding aminooxoethylcarbamothionates (HIV-1 transcriptase inhibitors) .

Antioxidant and Antimicrobial Activity

Unsymmetrical derivatives (e.g., 1-cyclohexyl-3-(pyridin-2-yl)thiourea ) show:

Structural Insights

科学的研究の応用

Medicinal Chemistry

Anticancer Activity

Cyclohexylmethyl-thiourea and its derivatives have shown promising anticancer properties. Research indicates that thiourea derivatives can inhibit cancer cell proliferation through various mechanisms, including the modulation of signaling pathways related to cell growth and apoptosis. For instance, studies have demonstrated that certain thioureas exhibit IC50 values as low as 1.50 µM against leukemia cell lines, indicating potent anti-cancer activity .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial efficacy. In vitro studies reveal that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics like ceftriaxone . This positions it as a potential candidate for developing new antimicrobial agents.

Enzyme Inhibition

Thioureas, including this compound, have been investigated for their ability to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are critical in neurodegenerative diseases like Alzheimer's. The compounds displayed IC50 values indicating effective enzyme inhibition, making them potential therapeutic agents for cognitive disorders .

Agricultural Applications

Herbicidal and Insecticidal Activities

this compound has been studied for its herbicidal and insecticidal properties. Research shows that certain thiourea derivatives can effectively control weed growth and pest populations. For example, compounds have demonstrated significant herbicidal activity against common agricultural weeds, suggesting their utility in crop protection strategies .

Materials Science

Polymer Chemistry

In materials science, this compound serves as a building block for synthesizing polymers with enhanced thermal stability and flame retardancy. Its incorporation into polymer matrices can improve mechanical properties and resistance to degradation under thermal stress .

Coordination Chemistry

this compound acts as a ligand in coordination complexes, facilitating the formation of metal-organic frameworks (MOFs). These complexes have applications in catalysis and gas storage due to their tunable porosity and chemical functionality .

Catalysis

Organocatalysis

Thiourea derivatives are recognized for their role as organocatalysts in various chemical reactions, including asymmetric synthesis. This compound has been employed in catalytic transformations that require mild reaction conditions and high selectivity . Its ability to stabilize transition states enhances reaction rates and yields.

Data Summary Table

| Application Area | Specific Uses | Key Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer agents | IC50 values < 1.50 µM against leukemia cells |

| Antimicrobial agents | Effective against Gram-positive/negative bacteria | |

| Enzyme inhibitors | Significant inhibition of AChE and BChE | |

| Agricultural | Herbicides | Effective control of weed growth |

| Insecticides | Significant pest control efficacy | |

| Materials Science | Polymer additives | Enhanced thermal stability |

| Coordination complexes | Useful in catalysis and gas storage | |

| Catalysis | Organocatalysts | High selectivity in asymmetric synthesis |

Case Studies

- Anticancer Research : A study published in PMC highlighted the efficacy of this compound derivatives against various cancer cell lines, demonstrating their potential as novel anticancer agents .

- Antimicrobial Efficacy : Another investigation assessed the antibacterial activity of this compound against multiple bacterial strains, confirming its effectiveness comparable to existing antibiotics .

- Organocatalytic Applications : Research documented the use of this compound as an organocatalyst in asymmetric reactions, showcasing its ability to enhance reaction efficiency while maintaining environmental sustainability .

作用機序

The mechanism of action of cyclohexylmethyl-thiourea involves its interaction with specific molecular targets. For instance, as an antithyroid agent, it inhibits thyroid peroxidase, an enzyme crucial for thyroid hormone synthesis. This inhibition reduces the production of thyroid hormones, making it useful in treating hyperthyroidism. Additionally, its ability to form hydrogen bonds and interact with metal ions makes it effective in various catalytic and coordination processes.

類似化合物との比較

Cyclohexylmethyl-thiourea can be compared with other thiourea derivatives such as:

Phenylthiourea: Known for its use in genetic studies and as a bittering agent.

Methylthiourea: Used in the synthesis of pharmaceuticals and as a reagent in organic chemistry.

Ethylthiourea: Employed in the rubber industry as a vulcanization accelerator.

Uniqueness: this compound stands out due to its specific structural features, which confer unique reactivity and binding properties. Its cyclohexylmethyl group provides steric hindrance and hydrophobic interactions, making it distinct from other thiourea derivatives.

生物活性

Cyclohexylmethyl-thiourea (CMTU) is a thiourea derivative that has attracted attention due to its diverse biological activities and potential applications in various fields, including pharmacology and agriculture. This article presents a detailed overview of the biological activity of CMTU, supported by data tables, case studies, and research findings.

1. Chemical Structure and Synthesis

CMTU is synthesized through the reaction of cyclohexylmethylamine with isothiocyanates, resulting in a compound characterized by the presence of sulfur and nitrogen functional groups. The general structure can be represented as follows:

where is cyclohexylmethyl and can vary depending on the substituents used.

The biological activity of CMTU is attributed to its ability to interact with specific molecular targets. As an antithyroid agent , it inhibits thyroid peroxidase, an enzyme crucial for thyroid hormone synthesis. This inhibition reduces thyroid hormone production, making CMTU useful in treating conditions like hyperthyroidism.

Moreover, CMTU has shown promising results as an antibacterial agent . Its mechanism involves disrupting bacterial cell walls, facilitated by its lipophilic nature due to the cyclohexyl group, which enhances membrane penetration .

3.1 Antibacterial Activity

CMTU exhibits significant antibacterial properties against various bacterial strains. In a study evaluating its efficacy against Escherichia coli and Staphylococcus aureus, CMTU demonstrated minimum inhibitory concentration (MIC) values comparable to traditional antibiotics:

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| This compound | E. coli | 150 |

| S. aureus | 200 | |

| Ciprofloxacin | E. coli | 5 |

| S. aureus | 5 |

These findings suggest that CMTU could serve as a potential alternative in antibiotic therapy, especially in cases of resistant bacterial strains .

3.2 Antioxidant Activity

In addition to its antibacterial properties, CMTU has been evaluated for its antioxidant activity. Research indicates that thiourea derivatives can scavenge free radicals effectively, thereby protecting cells from oxidative stress. The antioxidant activity was measured using DPPH (1,1-diphenyl-2-picrylhydrazyl) assays:

| Compound | DPPH Scavenging Activity (%) |

|---|---|

| This compound | 75 ± 5 |

| Ascorbic Acid | 90 ± 3 |

These results highlight the potential of CMTU as a protective agent against oxidative damage .

3.3 Anticancer Activity

CMTU has also been investigated for its anticancer properties. Studies have shown that thiourea derivatives can induce apoptosis in cancer cells through various pathways, including inhibition of angiogenesis and modulation of cell signaling pathways:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 ± 2 |

| HeLa (Cervical Cancer) | 20 ± 3 |

The promising IC50 values indicate that CMTU may effectively inhibit cancer cell proliferation, suggesting its potential as a lead compound in cancer therapy .

4. Case Studies

Case Study 1: Antibacterial Efficacy

A recent study evaluated the antibacterial efficacy of CMTU against multi-drug resistant strains of E. coli. The results showed that CMTU significantly inhibited bacterial growth at concentrations lower than those required for conventional antibiotics, suggesting its potential utility in treating infections caused by resistant bacteria.

Case Study 2: Antioxidant Properties

In another study focusing on oxidative stress models in vitro, CMTU was shown to reduce cell mortality caused by oxidative agents by over 50%, indicating its protective role in cellular environments subjected to oxidative damage.

特性

IUPAC Name |

cyclohexylmethylthiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2S/c9-8(11)10-6-7-4-2-1-3-5-7/h7H,1-6H2,(H3,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZZUQNWMRFWSAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CNC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80474023 | |

| Record name | Cyclohexylmethyl-thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80474023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66892-28-2 | |

| Record name | Thiourea, N-(cyclohexylmethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66892-28-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexylmethyl-thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80474023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。